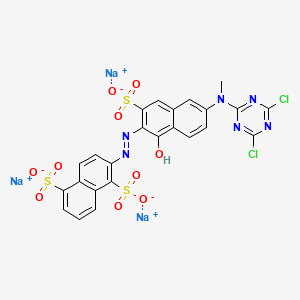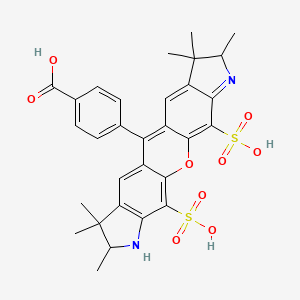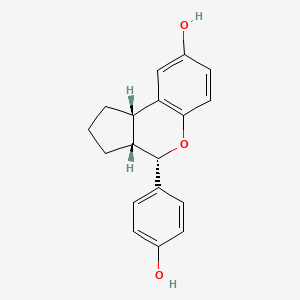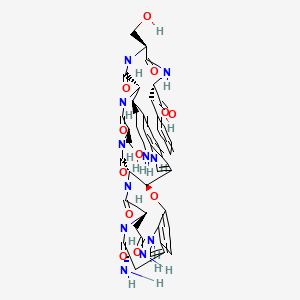
Octanoyl coenzyme A (triammonium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octanoyl coenzyme A (triammonium) is a medium-chain acyl coenzyme A derivative. It is known for its role in metabolic processes, particularly in the inhibition of citrate synthase and glutamate dehydrogenase . This compound is significant in various biochemical pathways and is used extensively in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of octanoyl coenzyme A (triammonium) typically involves a chemo-enzymatic approach. This method includes the acylation of coenzyme A with octanoic acid under specific conditions . The reaction is often catalyzed by acyl-CoA synthetase enzymes, which facilitate the formation of the thioester bond between coenzyme A and octanoic acid.
Industrial Production Methods
Industrial production of octanoyl coenzyme A (triammonium) follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using chromatographic techniques to remove any impurities .
化学反应分析
Types of Reactions
Octanoyl coenzyme A (triammonium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the octanoyl group to its corresponding carboxylic acid.
Reduction: The reduction of octanoyl coenzyme A can lead to the formation of octanol.
Substitution: This reaction can occur at the acyl group, leading to the formation of different acyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include octanoic acid, octanol, and various acyl derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Octanoyl coenzyme A (triammonium) has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of acyl-CoA synthetases and other related enzymes.
Biology: The compound is used to investigate metabolic pathways involving fatty acid oxidation and synthesis.
Medicine: Research on octanoyl coenzyme A (triammonium) contributes to understanding metabolic disorders and developing therapeutic interventions.
Industry: It is used in the production of various biochemical reagents and as a standard in metabolomics studies
作用机制
Octanoyl coenzyme A (triammonium) exerts its effects by inhibiting key enzymes in metabolic pathways. It inhibits citrate synthase and glutamate dehydrogenase with IC50 values of 0.4-1.6 mM . The inhibition of these enzymes affects the citric acid cycle and amino acid metabolism, respectively. The molecular targets include the active sites of these enzymes, where octanoyl coenzyme A binds and prevents substrate access .
相似化合物的比较
Similar Compounds
Hexanoyl coenzyme A: Another medium-chain acyl coenzyme A with similar inhibitory effects on metabolic enzymes.
Decanoyl coenzyme A: A longer-chain acyl coenzyme A with distinct biochemical properties.
Butyryl coenzyme A: A short-chain acyl coenzyme A with different metabolic roles.
Uniqueness
Octanoyl coenzyme A (triammonium) is unique due to its specific chain length, which influences its binding affinity and inhibitory effects on enzymes. Its medium-chain length allows it to interact with a broader range of enzymes compared to shorter or longer-chain acyl coenzyme A derivatives .
属性
分子式 |
C29H59N10O17P3S |
|---|---|
分子量 |
944.8 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate;azane |
InChI |
InChI=1S/C29H50N7O17P3S.3H3N/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36;;;/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);3*1H3/t18-,22-,23-,24+,28-;;;/m1.../s1 |
InChI 键 |
FTIQWXKUZWNHGD-GMLRIVIFSA-N |
手性 SMILES |
CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
规范 SMILES |
CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8'-Chloro-1'-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5'-4,6-dihydro-[1,2,4]triazolo[4,3-a][1]benzazepine]](/img/structure/B12373856.png)




![(5r,7s)-5-(4-Ethylphenyl)-N-[(5-Fluoropyridin-2-Yl)methyl]-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide](/img/structure/B12373882.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzamide](/img/structure/B12373884.png)



![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12373912.png)
![[6-Chloro-5-(difluoromethoxy)pyridin-2-yl]-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B12373915.png)


